molecular formula C16H17BrClNO2 B4027293 2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4027293
M. Wt: 370.7 g/mol
InChI Key: KOHBTYUICYHITE-UHFFFAOYSA-N
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Description

2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a phenyl ring, and a hexahydroisoindole dione core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the aromatic ring.

    Cyclization: Formation of the hexahydroisoindole dione core through cyclization reactions.

These reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized processes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-2-methylphenylisothiocyanate
  • 2-Chloro-5-methoxyphenyl boronic acid

Uniqueness

Compared to similar compounds, 2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione stands out due to its unique hexahydroisoindole dione core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO2/c1-8-3-4-10-11(5-8)16(21)19(15(10)20)14-7-13(18)12(17)6-9(14)2/h6-8,10-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHBTYUICYHITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3C)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
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2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
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2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
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2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-bromo-5-chloro-2-methylphenyl)-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

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